2-Bromo-4-cyano-6-iodophenyl octanoate
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Overview
Description
2-Bromo-4-cyano-6-iodophenyl octanoate is a chemical compound with the molecular formula C15H17BrINO2 and a molecular weight of 450.11 g/mol . It is also known by other names such as octanoic acid (2-bromo-4-cyano-6-iodophenyl) ester . This compound is characterized by the presence of bromine, cyano, and iodine substituents on a phenyl ring, which is esterified with octanoic acid.
Preparation Methods
The synthesis of 2-Bromo-4-cyano-6-iodophenyl octanoate typically involves the esterification of 2-Bromo-4-cyano-6-iodophenol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-cyano-6-iodophenyl octanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
2-Bromo-4-cyano-6-iodophenyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-iodophenyl octanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine, cyano, and iodine substituents can form various non-covalent interactions, including hydrogen bonding, van der Waals forces, and halogen bonding, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-cyano-6-iodophenyl octanoate include:
2,6-Dibromo-4-cyanophenyl octanoate: This compound has two bromine atoms instead of one bromine and one iodine atom.
4-Cyano-2-iodophenyl octanoate: This compound lacks the bromine substituent, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of bromine, cyano, and iodine substituents, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
93777-16-3 |
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Molecular Formula |
C15H17BrINO2 |
Molecular Weight |
450.11 g/mol |
IUPAC Name |
(2-bromo-4-cyano-6-iodophenyl) octanoate |
InChI |
InChI=1S/C15H17BrINO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 |
InChI Key |
SAZMMKVERXRCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)Br |
Origin of Product |
United States |
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